molecular formula C18H13ClN4O2S2 B1250830 N-[5-[2-(4-chloroanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-furancarboxamide

N-[5-[2-(4-chloroanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-furancarboxamide

Cat. No. B1250830
M. Wt: 416.9 g/mol
InChI Key: QKEWXZJHCYKZLR-UHFFFAOYSA-N
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Description

N-[5-[2-(4-chloroanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-furancarboxamide is a member of thiazoles.

Scientific Research Applications

Mutagenic and Antimicrobial Properties

N-[5-[2-(4-chloroanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-furancarboxamide and related nitrofurans have shown significant increases in the frequency of sister-chromatid exchange (SCE) in Chinese hamster ovary cells and were found to be mutagenic for Salmonella. This demonstrates their potential mutagenic properties (Shirai & Wang, 1980). Additionally, certain derivatives have been observed to have antibacterial and antifungal activity, indicating their potential in antimicrobial research (Makino, 1962).

Fungicidal Activity

Research has explored the fungicidal activity of N-(1,3,4-thiadiazolyl) thiazole carboxamides. The compounds demonstrated moderate activity against tested fungi, suggesting their applicability in the study of fungicides (Zi-lon, 2015).

Antiallergy Applications

A series of N-(4-substituted-thiazolyl)oxamic acid derivatives related to the chemical structure have shown significant antiallergy activity, indicating potential use in allergy-related studies (Hargrave, Hess, & Oliver, 1983).

Antimicrobial Studies

Compounds similar to N-[5-[2-(4-chloroanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-furancarboxamide have been synthesized and shown pronounced biological activity against various bacteria and fungi, indicating their potential in antimicrobial research (Srivastava, 2009).

Mass Spectrometry in Carcinogenic Studies

Studies involving the mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles, which are structurally related, have provided insights into the identification of microsomal nitroreduction products, contributing to the understanding of carcinogenic properties (Mattammal, Zenser, & Davis, 1981).

properties

Product Name

N-[5-[2-(4-chloroanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-furancarboxamide

Molecular Formula

C18H13ClN4O2S2

Molecular Weight

416.9 g/mol

IUPAC Name

N-[5-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C18H13ClN4O2S2/c1-10-15(27-18(20-10)23-16(24)14-3-2-8-25-14)13-9-26-17(22-13)21-12-6-4-11(19)5-7-12/h2-9H,1H3,(H,21,22)(H,20,23,24)

InChI Key

QKEWXZJHCYKZLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CO2)C3=CSC(=N3)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-[2-(4-chloroanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-furancarboxamide
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N-[5-[2-(4-chloroanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-furancarboxamide

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